Phenylhydroquinone diacetate
Overview
Description
Phenylhydroquinone diacetate is a synthetic compound with the molecular formula C16H14O4 and a molecular weight of 270.29 g/mol . It is a derivative of hydroquinone, a naturally occurring compound found in various plants and animals. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylhydroquinone diacetate can be synthesized by the acetylation of hydroquinone. One common method involves the reaction of hydroquinone with acetic anhydride in the presence of a strong acid catalyst such as concentrated sulfuric acid . The reaction mixture is stirred gently, and the hydroquinone dissolves rapidly. After the reaction is complete, the product is poured onto crushed ice to precipitate the this compound, which is then collected by filtration and dried .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of high-purity reagents to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions: Phenylhydroquinone diacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert it back to hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinone derivatives
Substitution: Various substituted hydroquinone derivatives
Scientific Research Applications
Phenylhydroquinone diacetate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential effects on cellular processes and its role in oxidative stress.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenylhydroquinone diacetate involves its ability to undergo redox reactions. It can act as an electron donor or acceptor, making it useful in various chemical processes. In biological systems, it can influence oxidative stress pathways and modulate the activity of enzymes involved in redox reactions .
Comparison with Similar Compounds
Phenylhydroquinone diacetate is unique due to its specific structure and reactivity. Similar compounds include:
Hydroquinone diacetate: A simpler derivative with similar reactivity but different applications.
Phenylhydroquinone: The non-acetylated form, which has different chemical properties and uses.
Quinones: Oxidized derivatives that are important in various biochemical processes.
Biological Activity
Phenylhydroquinone diacetate (PHQDA) is a synthetic compound with notable biological activities, particularly in the context of oxidative stress, cellular signaling, and potential therapeutic applications. This article reviews the biological activity of PHQDA, including its mechanisms of action, cytotoxic effects, and implications for medical research.
This compound is characterized by its ability to undergo redox reactions, functioning as both an electron donor and acceptor. This property enables it to influence various biological processes, particularly those related to oxidative stress. The compound can modulate the activity of enzymes involved in redox reactions, which are crucial in maintaining cellular homeostasis and responding to oxidative damage.
Property | Value |
---|---|
Chemical Formula | CHO |
Molecular Weight | 198.18 g/mol |
CAS Number | 58244-28-3 |
Solubility | Soluble in organic solvents |
Oxidative Stress and Cytotoxicity
Research indicates that PHQDA can induce oxidative stress in cells, leading to increased reactive oxygen species (ROS) production. A study demonstrated that treatment with PHQDA resulted in significant ROS generation in hepatocytes, correlating with cytotoxic effects observed at specific concentrations . The cytotoxicity was assessed using the LC50 metric, indicating that PHQDA has a moderate toxic profile compared to other hydroquinone derivatives.
Case Study: Hepatocyte Toxicity
In a controlled experiment involving rat hepatocytes, PHQDA exhibited an LC50 value of approximately 175 μM. This suggests that while it has some therapeutic potential, caution is warranted due to its cytotoxic effects at higher concentrations. The study also highlighted that the mechanism of toxicity may involve depletion of glutathione (GSH), a critical antioxidant in cells .
Therapeutic Potential
Despite its cytotoxicity, PHQDA has been investigated for its potential therapeutic applications:
- Cancer Treatment : Ongoing research is exploring the role of phenolic compounds like PHQDA in cancer therapy due to their ability to induce apoptosis in cancer cells through oxidative mechanisms.
- Anti-inflammatory Properties : Some studies suggest that phenylhydroquinone derivatives may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Research Findings
A variety of studies have explored the biological effects of PHQDA:
- Cytotoxicity Studies : Research has shown that PHQDA can induce cell cycle arrest at the G2/M phase in yeast models, suggesting its potential as a chemotherapeutic agent by disrupting normal cell division .
- Molecular Docking Studies : Molecular modeling studies indicate that PHQDA interacts with various cellular targets, potentially modulating pathways involved in cell survival and apoptosis .
- Detoxification Pathways : Metabolic studies reveal that PHQDA is detoxified through glucuronidation and sulfation pathways, which may mitigate some of its toxic effects .
Table 2: Summary of Biological Activities and Effects
Properties
IUPAC Name |
(4-acetyloxy-3-phenylphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11(17)19-14-8-9-16(20-12(2)18)15(10-14)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVDHXPXHBVBNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00877971 | |
Record name | (1,1'-Biphenyl)-2,5-diol, diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00877971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58244-28-3 | |
Record name | [1,1′-Biphenyl]-2,5-diol, 2,5-diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58244-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-2,5-diol, diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058244283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1'-Biphenyl)-2,5-diol, diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00877971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 58244-28-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Phenylhydroquinone diacetate influence the properties of the resulting LCP compared to other monomers like hydroquinone diacetate?
A1: this compound, when used as a monomer in LCP synthesis, contributes to a higher glass transition temperature (Tg) compared to hydroquinone diacetate. Research has shown that LCPs incorporating either naphthalene or phenylhydroquinone units exhibit Tg values ranging from 140-170 °C [, ]. This is attributed to the bulky phenyl group in this compound, which restricts chain mobility and increases the energy required for the transition from a glassy to a rubbery state. This higher Tg is desirable for applications requiring thermal stability at elevated temperatures.
Q2: Can you elaborate on the kinetics of polymerization when this compound is used with terephthalic acid compared to hydroquinone diacetate?
A2: Studies using gas chromatography to analyze the kinetics of bulk polymerization revealed that terephthalic acid reacts faster with this compound (PhHQD) than with hydroquinone diacetate (HQD) []. This difference in polymerization rate is attributed to the solubility of the 1:1 dimer formed during the reaction. While the exact reason for the higher solubility of the TA/PhHQD dimer wasn't definitively established, it highlights the significant influence monomer structure has on the polymerization process, even when the reactive groups are seemingly similar.
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